4-(Chloromethyl)pyridine
Overview
Description
4-(Chloromethyl)pyridine is an organic compound with the molecular formula C6H6ClN. It is a derivative of pyridine, where a chloromethyl group is attached to the fourth position of the pyridine ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)pyridine typically involves the chlorination of 4-methylpyridine. One common method includes the following steps :
Oxidation of 4-methylpyridine: 4-methylpyridine is oxidized to 4-picolinic acid using potassium permanganate in water at 75-80°C.
Esterification: The 4-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-4-carboxylate.
Reduction: The ester is reduced to 4-pyridinemethanol.
Chlorination: Finally, 4-pyridinemethanol is reacted with thionyl chloride to produce this compound hydrochloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Products include 4-aminomethylpyridine, 4-thiomethylpyridine, and 4-methoxymethylpyridine.
Oxidation: Products include 4-pyridinecarboxaldehyde and 4-pyridinecarboxylic acid.
Reduction: Products include 4-methylpyridine.
Scientific Research Applications
4-(Chloromethyl)pyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: The compound is an intermediate in the synthesis of pharmaceuticals, including drugs with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)pyridine involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, forming various substituted pyridine derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 3-(Chloromethyl)pyridine
- 2-(Chloromethyl)pyridine
- 4-(Bromomethyl)pyridine
- 4-(Chloromethyl)-1-methylpiperidine
Comparison: 4-(Chloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 3-(Chloromethyl)pyridine and 2-(Chloromethyl)pyridine, the position of the chloromethyl group affects the compound’s chemical behavior and its applications in synthesis .
Properties
IUPAC Name |
4-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIYCIBURCPKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275730 | |
Record name | 4-(Chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10445-91-7 | |
Record name | 4-(Chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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